molecular formula C21H18N4O4S2 B2999983 4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 519149-10-1

4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2999983
CAS No.: 519149-10-1
M. Wt: 454.52
InChI Key: HMBDENMDXYDMLJ-UHFFFAOYSA-N
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Description

This compound features a fused pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 4-oxo functional group at position 4 and a carboxamide substituent at position 2. The carboxamide is linked to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl moiety at the meta position. This structural complexity confers unique electronic and steric properties, making it a candidate for exploring biological targets such as kinases or enzymes where sulfonyl and carboxamide groups often mediate binding .

Properties

IUPAC Name

2-oxo-N-(3-pyrrolidin-1-ylsulfonylphenyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c26-19(17-13-16-20(30-17)23-18-8-1-2-11-25(18)21(16)27)22-14-6-5-7-15(12-14)31(28,29)24-9-3-4-10-24/h1-2,5-8,11-13H,3-4,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBDENMDXYDMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido-thieno-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.

  • Molecular Formula : C22H20N6O4S
  • Molecular Weight : 464.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using the A549 human lung adenocarcinoma model demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, revealing a structure-dependent activity profile.

Case Study: A549 Cell Line

In a study assessing the cytotoxicity of various derivatives, the compound exhibited a reduction in A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure. Comparatively, standard chemotherapeutic agents like cisplatin were used as controls for efficacy assessment.

CompoundViability (%)Concentration (µM)
Test Compound66100
Cisplatin30100

This indicates that while the compound shows promise, further optimization may be necessary to enhance its selectivity and potency against cancer cells without affecting normal cells.

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that certain modifications in the chemical structure significantly impacted antimicrobial efficacy.

Screening Results

The following table summarizes the antimicrobial activity observed:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was assessed, focusing on acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in neurodegenerative diseases and gastric disorders.

Inhibition Assays

The inhibition percentages were recorded as follows:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase (AChE)45
Urease60

These findings indicate that the compound may serve as a lead for developing new enzyme inhibitors with therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in core heteroatoms, substituents, or saturation states, leading to distinct physicochemical and biological profiles:

4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Molecular Formula: C₁₆H₁₀N₄O₂S Key Differences: The phenyl group in the target is replaced with a 3-pyridinyl ring. Implications: The pyridinyl group may improve bioavailability but reduce target specificity due to decreased hydrophobic interactions.

N-(3-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Molecular Formula: C₁₉H₁₅FN₄O₂ Key Differences: The thieno ring in the target is replaced with a pyrrolo group, altering heteroatom composition (N vs. S). Additionally, the 3-fluorophenyl substituent and dimethyl groups on the core increase lipophilicity (logP = 2.88) . Implications: The fluorine atom may enhance binding via halogen interactions, while the pyrrolo core could affect metabolic stability due to reduced aromaticity.

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C₁₅H₁₃N₅O₂S₂ (inferred) Key Differences: The core is partially saturated (tetrahydrothienopyrimidine), and a thioxo group replaces the oxo at position 2. The amino group at position 3 introduces polarity . Implications: Saturation may reduce planarity and π-π stacking, while the thioxo group could increase reactivity toward nucleophilic targets.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Core Structure Key Substituents logP Hydrogen Bond Acceptors
Target: 4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Not provided ~450 (estimated) Pyrido-thieno-pyrimidine 3-(Pyrrolidin-1-ylsulfonyl)phenyl ~3.5* 6 (estimated)
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₆H₁₀N₄O₂S 322.34 Pyrido-thieno-pyrimidine 3-Pyridinyl ~2.1† 5
N-(3-Fluorophenyl)-1,9-dimethyl-...carboxamide C₁₉H₁₅FN₄O₂ 350.35 Pyrido-pyrrolo-pyrimidine 3-Fluorophenyl, 1,9-dimethyl 2.88 5
3-Amino-5-methyl-4-oxo-N-phenyl-...carboxamide C₁₅H₁₃N₅O₂S₂ 371.43 Tetrahydrothieno-pyrimidine 3-Amino, 2-thioxo, 5-methyl ~1.8† 7

*Estimated based on sulfonyl group contribution.
†Predicted using analogous structures.

Research Findings and Implications

  • Metabolic Stability: The fully aromatic pyrido-thieno-pyrimidine core in the target may resist oxidative metabolism better than the tetrahydrothieno-pyrimidine analog .
  • Solubility : The sulfonyl group could improve aqueous solubility relative to the dimethylated analog in , which has a higher logP .

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